Cas no 959986-22-2 (Pyridine, 4-(2-chloro-5-thiazolyl)-)

Pyridine, 4-(2-chloro-5-thiazolyl)-, is a heterocyclic compound featuring a pyridine ring substituted with a 2-chloro-5-thiazolyl group. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The chloro-thiazolyl moiety enhances electrophilic character, facilitating nucleophilic substitution reactions, while the pyridine backbone contributes to coordination properties and stability. Its dual functionality allows for versatile applications in constructing complex molecular frameworks, particularly in the development of bioactive compounds. The compound's well-defined reactivity profile and compatibility with various synthetic conditions make it a useful intermediate in medicinal chemistry and material science research. Proper handling is advised due to potential sensitivity to moisture and light.
Pyridine, 4-(2-chloro-5-thiazolyl)- structure
959986-22-2 structure
Product Name:Pyridine, 4-(2-chloro-5-thiazolyl)-
CAS No:959986-22-2
MF:C8H5ClN2S
MW:196.656698942184
MDL:MFCD16658890
CID:2134990
Update Time:2025-06-11

Pyridine, 4-(2-chloro-5-thiazolyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-(2-chloro-5-thiazolyl)Pyridine
    • Pyridine, 4-(2-chloro-5-thiazolyl)-
    • MDL: MFCD16658890
    • Inchi: 1S/C8H5ClN2S/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H
    • InChI Key: NZAAFAOLAVFJRJ-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C2C=CN=CC=2)S1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 150
  • Topological Polar Surface Area: 54

Pyridine, 4-(2-chloro-5-thiazolyl)- Pricemore >>

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Pyridine, 4-(2-chloro-5-thiazolyl)- Related Literature

Additional information on Pyridine, 4-(2-chloro-5-thiazolyl)-

Pyridine, 4-(2-chloro-5-thiazolyl)- (CAS No. 959986-22-2): A Comprehensive Overview in Modern Chemical Biology

Pyridine, 4-(2-chloro-5-thiazolyl)-, identified by its CAS number 959986-22-2, is a significant compound in the realm of chemical biology, particularly noted for its versatile applications in drug discovery and molecular research. This heterocyclic aromatic compound combines the structural properties of pyridine and thiazole moieties, making it a valuable intermediate in synthesizing various bioactive molecules.

The structural framework of Pyridine, 4-(2-chloro-5-thiazolyl)- incorporates a pyridine ring substituted at the 4-position with a 2-chloro-5-thiazolyl group. This unique arrangement imparts distinct electronic and steric properties, enabling its utility in multiple chemical transformations. The presence of both chloro and thiazole substituents enhances its reactivity, making it a preferred building block for medicinal chemists.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both pyridine and thiazole cores. These motifs are frequently found in natural products and have demonstrated efficacy across various biological targets. The compound Pyridine, 4-(2-chloro-5-thiazolyl)- has been investigated for its potential role in modulating enzyme activity and receptor interactions, particularly in the context of inflammatory and infectious diseases.

One of the most compelling aspects of Pyridine, 4-(2-chloro-5-thiazolyl)- is its role as a key intermediate in the synthesis of novel therapeutic agents. Researchers have leveraged its structural features to develop molecules with improved pharmacokinetic profiles and enhanced target specificity. For instance, derivatives of this compound have shown promise in inhibiting certain kinases and proteases that are implicated in cancer progression.

The synthesis of Pyridine, 4-(2-chloro-5-thiazolyl)- involves multi-step organic reactions that highlight the compound's synthetic versatility. The chloro-substituted thiazole moiety can undergo nucleophilic substitution reactions, allowing for further functionalization. This reactivity has been exploited to create libraries of analogs for high-throughput screening, enabling the identification of lead compounds with desired biological activities.

Recent advancements in computational chemistry have further facilitated the study of Pyridine, 4-(2-chloro-5-thiazolyl)-. Molecular modeling techniques have been employed to predict binding interactions between this compound and biological targets, providing insights into its mechanism of action. These studies have revealed that the compound can engage with proteins in multiple ways, suggesting its potential as a scaffold for designing dual-action therapeutics.

The pharmacological evaluation of Pyridine, 4-(2-chloro-5-thiazolyl)- has yielded intriguing results. In vitro assays have demonstrated its ability to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, preclinical studies have shown that derivatives of this compound exhibit antiviral properties by interfering with viral replication mechanisms.

The safety profile of Pyridine, 4-(2-chloro-5-thiazolyl)- is another critical aspect that has been thoroughly examined. Toxicological studies have indicated that the compound exhibits low acute toxicity at therapeutic doses, making it a promising candidate for further development. However, long-term studies are necessary to fully assess its safety and potential side effects.

The future directions for research on Pyridine, 4-(2-chloro-5-thiazolyl)- are vast and exciting. Efforts are underway to optimize its synthetic pathways for scalability and cost-effectiveness. Furthermore, interdisciplinary approaches combining chemistry, biology, and computer science are being employed to uncover new applications for this versatile compound.

In conclusion, Pyridine, 4-(2-chloro-5-thiazolyl)- (CAS No. 959986-22-2) represents a significant advancement in chemical biology with broad implications for drug discovery and molecular medicine. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative therapeutic strategies against various diseases.

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